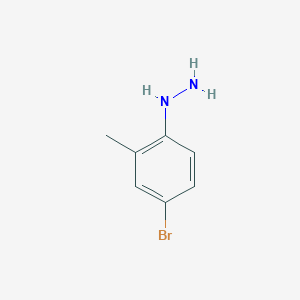

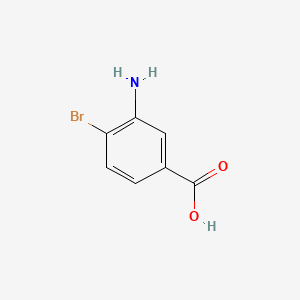

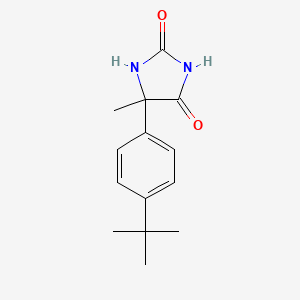

![molecular formula C12H15N3OS B1274939 5-[(3,5-二甲基苯氧基)甲基]-4-甲基-4H-1,2,4-三唑-3-硫醇 CAS No. 667413-37-8](/img/structure/B1274939.png)

5-[(3,5-二甲基苯氧基)甲基]-4-甲基-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that have garnered interest due to their diverse pharmacological properties. Although the specific compound is not directly synthesized or characterized in the provided papers, similar compounds with triazole and thiol functionalities have been synthesized and studied for their potential biological activities and physicochemical properties.

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cyclization of thiosemicarbazides under various conditions. For instance, the synthesis of 5-(4'-aroyl)-aryloxy methyl-4H-(1,2,4)-triazolin-3-thiols was achieved by treating p-hydroxy benzophenones with ethyl bromoacetate followed by cyclization with thiosemicarbazide . Similarly, the synthesis of 5-(methylthio)-4-(H)-1,2,4-triazole-2-amine derivatives was carried out using N-cyano-carbonimidodithioic acid dimethyl ester and methane thiol hydrazine monohydrate . These methods could potentially be adapted for the synthesis of 5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using spectroscopic techniques such as IR, 1H NMR, and X-ray crystallography. For example, the crystal structure of a triazole-thione derivative was determined, revealing dihedral angles between the triazole ring and substituted benzene rings, as well as the presence of intra- and intermolecular hydrogen bonds . These structural analyses are crucial for understanding the conformation and potential reactivity of the compound.

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions, including tautomerism and complex formation. The thiol-thione tautomerism of triazole derivatives has been described, which is an equilibrium between thiol and thione forms . Additionally, triazole compounds can form complexes with other molecules, as demonstrated by the isolation of tautomers as complexes with a host compound . These reactions can influence the biological activity and stability of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The alkylation reactions of triazole-thiols with bromoalkanes have been studied, leading to the synthesis of compounds with high yield and the investigation of their antibacterial activity . The physicochemical properties of these compounds are essential for their potential application as pharmaceuticals.

科学研究应用

晶体结构和合成

- 该化合物已被用于合成相关的三唑衍生物。例如,合成了类似的化合物5-[(1H-1,2,4-三唑-1-基)甲基]-4-(2,3-二甲氧基苄叉亚氨基)-2H-1,2,4-三唑-3(4H)-硫酮,并对其晶体结构进行了研究。这项研究有助于了解类似化合物中的分子排列和相互作用 (Xu 等人,2006)。

生物学和药理学研究

- 已经探索了三唑衍生物,包括与所讨论的化合物类似的结构,的生物活性。例如,已经合成了含有 1,2,4-三唑和吡唑环的席夫碱,并评估了它们的抗氧化和 α-葡萄糖苷酶抑制活性。这些研究表明三唑衍生物在药物化学中的潜力 (Pillai 等人,2019)。

理化性质和合成

- 对 1,2,4-三唑衍生物的合成和理化性质的关注,包括与所讨论的化合物在结构上类似的衍生物,突出了它们在药物科学中的重要性。这项研究强调了了解这些化合物的合成、物理、化学和生物学性质的重要性 (Kravchenko 等人,2018)。

DNA 甲基化抑制

- 已经合成了与该化合物密切相关的某些 4H-1,2,4-三唑-3-硫醇衍生物,并研究了它们的抗肿瘤活性以及对肿瘤 DNA 甲基化水平的影响。这项研究提供了对三唑衍生物在肿瘤学中治疗潜力的见解 (Hovsepyan 等人,2018)。

抗氧化和镇痛活性

- 已经合成了与目标化合物在结构上相关的 4-氨基-1,2,4-三唑衍生物的席夫碱,并显示出显着的镇痛和抗氧化特性。这强调了这些化合物在治疗疼痛和氧化应激相关疾病中的潜在用途 (Karrouchi 等人,2016)。

杀虫活性

- 某些三唑衍生物,包括与所讨论的化合物类似的衍生物,已显示出对 Plodia interpunctella 的显着杀虫活性。这表明它们在害虫控制中的潜在应用 (Maddila 等人,2015)。

电化学性质

- 已经研究了类似三唑化合物的电化学行为,突出了它们在电化学工艺和材料科学中的潜在应用 (Fotouhi 等人,2002)。

属性

IUPAC Name |

3-[(3,5-dimethylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-8-4-9(2)6-10(5-8)16-7-11-13-14-12(17)15(11)3/h4-6H,7H2,1-3H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQLFVZTUJLBZGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC2=NNC(=S)N2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395718 |

Source

|

| Record name | 5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

667413-37-8 |

Source

|

| Record name | 5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-bis[(Z)-(4-chlorophenyl)methylidene]succinic acid](/img/structure/B1274882.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1274884.png)

![3-Azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1274894.png)

![5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274898.png)